- Hydrogen Hexachloroplatinate(IV), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

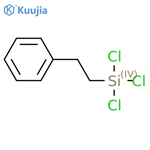

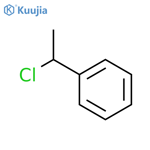

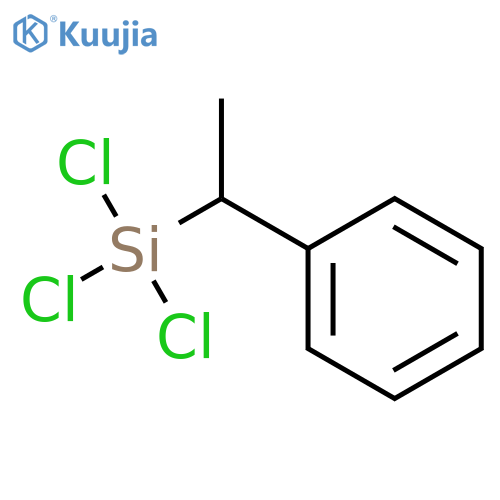

Cas no 7726-28-5 (Silane, trichloro(1-phenylethyl)-)

7726-28-5 structure

商品名:Silane, trichloro(1-phenylethyl)-

Silane, trichloro(1-phenylethyl)- 化学的及び物理的性質

名前と識別子

-

- Silane, trichloro(1-phenylethyl)-

- trichloro(1-phenylethyl)silane

- (1-phenylethyl)trichlorosilane

- AS-81867

- LPEPXQRITZMOPR-UHFFFAOYSA-N

- SCHEMBL208902

- 7726-28-5

- 1-trichlorosilylethylbenzene

- DTXSID20472907

-

- インチ: InChI=1S/C8H9Cl3Si/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3

- InChIKey: LPEPXQRITZMOPR-UHFFFAOYSA-N

- ほほえんだ: CC(C1=CC=CC=C1)[Si](Cl)(Cl)Cl

計算された属性

- せいみつぶんしりょう: 237.95407

- どういたいしつりょう: 237.953910g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- PSA: 0

Silane, trichloro(1-phenylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NN880-5g |

Silane, trichloro(1-phenylethyl)- |

7726-28-5 | 98.0%(GC) | 5g |

¥286.0 | 2022-09-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NN880-5g |

Silane, trichloro(1-phenylethyl)- |

7726-28-5 | 98.0%(GC) | 5g |

¥204.2 | 2023-08-31 |

Silane, trichloro(1-phenylethyl)- 合成方法

合成方法 1

合成方法 2

合成方法 3

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Catalysts: Chloro(triphenylphosphine)rhodium , 1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: Nitrogen , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 0.5 h, 70 °C

1.2 Reagents: Trichlorosilane ; 5 h, 70 °C

1.2 Reagents: Trichlorosilane ; 5 h, 70 °C

リファレンス

- Method for hydrosilylation of olefin, China, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Trichlorosilane Catalysts: Palladium, dichlorobis[[1-(dimethylamino)ethyl]ferrocene]- (supported on benzaldehyde-functionalized polystyrene) ; 48 h, 70 °C

リファレンス

- Polymer-supported ferrocene derivatives. Catalytic hydrosilylation of olefins by supported palladium and platinum complexes, Journal of Organometallic Chemistry, 1987, 333(2), 269-80

合成方法 7

Silane, trichloro(1-phenylethyl)- Raw materials

Silane, trichloro(1-phenylethyl)- Preparation Products

Silane, trichloro(1-phenylethyl)- 関連文献

-

Arne Ficks,Rachel M. Hiney,Ross W. Harrington,Declan G. Gilheany,Lee J. Higham Dalton Trans. 2012 41 3515

7726-28-5 (Silane, trichloro(1-phenylethyl)-) 関連製品

- 61389-26-2(Lignoceric Acid-d4)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量